Lipophilicity Increase vs. Des-Methyl Analog
The target compound exhibits a computed XLogP3 of 0.4, which is 0.2 log units higher than that of 4-chloro-6-(3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde (XLogP3 = 0.2), which lacks the 3-methyl group [1][2]. This difference arises from the replacement of a hydrogen atom with a methyl group on the azetidine ring, increasing the compound's lipophilicity. The quantified difference of ΔXLogP3 = +0.2 translates to an approximately 1.6-fold increase in predicted octanol-water partition coefficient.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 |
| Comparator Or Baseline | 4-Chloro-6-(3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde: XLogP3 = 0.2 |
| Quantified Difference | ΔXLogP3 = +0.2 (1.6x increase in predicted P) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2021.05.07 release |
Why This Matters
In kinase drug discovery, a 0.2 log increase in lipophilicity can significantly enhance passive membrane permeability and oral absorption potential, making this building block more suitable for CNS-penetrant or orally bioavailable inhibitor programs.
- [1] PubChem Compound Summary. 4-Chloro-6-(3-hydroxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde, CID 130930347. National Center for Biotechnology Information (2024). View Source
- [2] PubChem Compound Summary. 4-Chloro-6-(3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde, CID 130995551. National Center for Biotechnology Information (2024). View Source
